(R)-3-Chlorodihydrofuran-2(3H)-one
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Overview
Description
®-3-Chlorodihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans It is characterized by a chlorine atom attached to the third carbon of the dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chlorodihydrofuran-2(3H)-one typically involves the chlorination of dihydrofuran derivatives. One common method is the reaction of dihydrofuran with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3-Chlorodihydrofuran-2(3H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Chlorodihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide (NaOMe) in methanol at reflux temperature.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted dihydrofuran compounds.
Scientific Research Applications
®-3-Chlorodihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of ®-3-Chlorodihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in electrophilic interactions, making the compound a useful intermediate in various chemical reactions. The dihydrofuran ring structure allows for potential interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Chlorotetrahydrofuran: Similar structure but with a fully saturated ring.
3-Chlorofuran: Lacks the dihydro functionality, making it more reactive.
3-Bromodihydrofuran-2(3H)-one: Similar compound with a bromine atom instead of chlorine.
Uniqueness
®-3-Chlorodihydrofuran-2(3H)-one is unique due to its specific stereochemistry and the presence of the chlorine atom, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the dihydrofuran ring and the chlorine substituent makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
42411-55-2 |
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Molecular Formula |
C4H5ClO2 |
Molecular Weight |
120.53 g/mol |
IUPAC Name |
(3R)-3-chlorooxolan-2-one |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2-7-4(3)6/h3H,1-2H2/t3-/m1/s1 |
InChI Key |
OARNHESMASZJCO-GSVOUGTGSA-N |
Isomeric SMILES |
C1COC(=O)[C@@H]1Cl |
Canonical SMILES |
C1COC(=O)C1Cl |
Origin of Product |
United States |
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